molecular formula C18H15ClN2O3S B4064325 2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone

2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone

Cat. No. B4064325
M. Wt: 374.8 g/mol
InChI Key: BCOTWSMGWXODMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone, also known as QNZ, is a synthetic compound that has been widely studied for its potential therapeutic applications. QNZ is a quinazolinone derivative that has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Quinazolinone derivatives, including those related to the specified compound, are synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones involves key intermediates, highlighting the synthetic utility of quinazolinone frameworks in producing complex heterocycles (Azizian et al., 2000). Moreover, the synthesis of quinazolinone derivatives with potential biological activity further illustrates the compound's relevance in medicinal chemistry and drug design (Párkányi & Schmidt, 2000).

Biological and Pharmacological Applications

Quinazolinone derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and cytotoxic effects. For example, the synthesis and cytotoxic evaluation of quinazolinone-1,3,4-oxadiazole conjugates have demonstrated significant activity against cancer cell lines, highlighting the therapeutic potential of quinazolinone derivatives in oncology (Hassanzadeh et al., 2019). Additionally, quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, offering insights into the development of new antimicrobial agents (Kapoor et al., 2017).

Synthesis Techniques and Methodological Advances

Research has also focused on developing efficient synthesis techniques for quinazolinones. For instance, a facile synthesis method for 3-(thiophenoxy/phenoxy)-4-phenyl-1,2-dihydro-2-quinolinones showcases advancements in the synthesis of quinazolinone derivatives, which is crucial for exploring their biological applications (Yadav et al., 2000).

properties

IUPAC Name

2-(4-chlorophenyl)-3-(1,1-dioxothiolan-3-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-13-7-5-12(6-8-13)17-20-16-4-2-1-3-15(16)18(22)21(17)14-9-10-25(23,24)11-14/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOTWSMGWXODMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone
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2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone
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2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone
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2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone
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2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone
Reactant of Route 6
2-(4-chlorophenyl)-3-(1,1-dioxidotetrahydro-3-thienyl)-4(3H)-quinazolinone

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